(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-3-ol and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the hydroxyl group of (S)-pyrrolidin-3-ol.
Nucleophilic Substitution: The deprotonated (S)-pyrrolidin-3-ol acts as a nucleophile and attacks the electrophilic carbon in 4-chlorobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 1-(4-chlorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-chlorobenzyl)pyrrolidine.
Substitution: Formation of 1-(4-methoxybenzyl)pyrrolidin-3-ol.
Scientific Research Applications
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the 4-chlorobenzyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-chlorobenzyl)pyrrolidin-3-ol
- 1-(4-chlorobenzyl)pyrrolidin-3-one
- 1-(4-methoxybenzyl)pyrrolidin-3-ol
Uniqueness
(S)-1-(4-chlorobenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-1-(4-chlorobenzyl)pyrrolidin-3-ol. The presence of the 4-chlorobenzyl group also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPYTSZAGPUJC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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